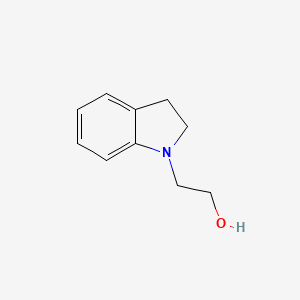

1H-Indole-1-ethanol, 2,3-dihydro-

Description

Contextualization within the Broader Indole (B1671886) Chemistry Landscape

The indole ring system is a dominant feature in a vast number of natural products and synthetic molecules, prized for its unique electronic properties and biological reactivity. nrfhh.com It forms the core of the essential amino acid tryptophan and its metabolic derivatives, including the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174). nih.gov The indole scaffold is considered a "privileged" structure in medicinal chemistry, as it is a constituent of many compounds with diverse and potent pharmacological activities. nih.govchula.ac.th

In contrast to the planar, aromatic indole ring, 2,3-dihydro-1H-indole (indoline) possesses a non-planar, saturated five-membered ring fused to the benzene (B151609) ring. nih.gov This structural modification from an aromatic to a saturated heterocyclic system fundamentally alters the molecule's three-dimensional shape, flexibility, and electronic character. 1H-Indole-1-ethanol, 2,3-dihydro- is a specific derivative of this indoline (B122111) core, where the nitrogen atom is functionalized with an ethanol (B145695) group. This substitution adds a hydrophilic, reactive handle to the scaffold, further expanding its potential applications in chemical synthesis and biological interactions.

Historical Development of Dihydroindole Synthesis and Derivatization Methodologies

The history of indole chemistry dates back to the 19th century, with seminal work by Adolf von Baeyer who, in 1866, first synthesized indole by reducing oxindole (B195798). wikipedia.org Foundational synthetic methods for the indole core, such as the Fischer indole synthesis discovered in 1883, have since become classic reactions in organic chemistry. wikipedia.orgwikipedia.org While these methods were primarily aimed at the aromatic indole ring, they laid the groundwork for accessing related structures like indolines.

The direct synthesis of dihydroindoles has historically been a significant challenge, primarily approached through the catalytic hydrogenation of indoles. nih.govrsc.org Early methods often required harsh conditions, such as high pressures and temperatures with catalysts like Raney nickel. rsc.org The primary difficulties included the high resonance stability of the indole aromatic system and the tendency of the indoline product, a cyclic secondary amine, to poison the metal catalyst. nih.gov

Over the years, significant progress has been made in developing more efficient and selective hydrogenation protocols. Modern methodologies employ a range of transition metal catalysts, including platinum, rhodium, and ruthenium, often in the presence of an acid co-catalyst, to achieve high yields under milder conditions. nih.govnih.govacs.org Beyond hydrogenation, other strategies have emerged, such as the reduction of 2-oxindoles and various reductive cyclization reactions. nih.govnih.govrsc.org Derivatization of the indoline core, for instance, to produce 1H-Indole-1-ethanol, 2,3-dihydro-, is typically achieved through standard N-alkylation procedures, such as reacting indoline with 2-bromoethanol (B42945) or ethylene (B1197577) oxide. prepchem.com

| Method | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | Pt/C, p-toluenesulfonic acid, water | Environmentally benign procedure for unprotected indoles. | nih.gov |

| Asymmetric Hydrogenation | Ruthenium-N-heterocyclic carbene (Ru-NHC) complex | Provides access to chiral, three-dimensional octahydroindoles from protected indoles. | nih.govacs.org |

| Catalytic Hydrogenation | Platinum oxide, ethanol, fluoroboric acid | A procedure for complete and rapid hydrogenation at atmospheric pressure. | rsc.org |

| Reduction from 2-Oxindoles | Boron hydrides (e.g., BH3 from NaBH4/I2) | A synthetic strategy starting from polyfunctional 2-oxindoles to produce new dihydroindole derivatives. | nih.gov |

| Reductive Heck Cyclization | Photocatalyst-free, light-induced (UVA/blue LEDs) | A modern, metal-free approach for the dearomatization of indoles to form polycyclic indolinyl compounds. | rsc.org |

| Reductive Cyclization | Palladium catalyst, carbon monoxide | Double reductive cyclization of dinitro-dialkenylbenzenes to form fused pyrroloindoles. | nih.gov |

Structural Significance of the Dihydroindole-Ethanol Moiety in Organic Synthesis and Medicinal Chemistry Scaffolds

The structural transition from a planar indole to a three-dimensional dihydroindole scaffold is of profound importance in contemporary drug discovery. nih.gov This change allows for more specific and complex interactions with the three-dimensional binding sites of biological macromolecules. The dihydroindole core is frequently employed as a bioisosteric replacement for the indole ring. nih.govnih.gov This strategy aims to enhance a molecule's pharmacokinetic properties, such as solubility and metabolic stability, while preserving or even improving its affinity for its biological target. nih.govresearchgate.net

The N-ethanol moiety of 1H-Indole-1-ethanol, 2,3-dihydro- adds another layer of functionality. The terminal hydroxyl group can participate in hydrogen bonding as both a donor and an acceptor, which is a critical feature for molecular recognition at receptor and enzyme active sites. Furthermore, this hydroxyl group provides a convenient point for further chemical elaboration, allowing for the synthesis of more complex derivatives through esterification, etherification, or other transformations.

The dihydroindole framework itself is a key component of numerous biologically active natural products and pharmaceuticals. Notable examples include the Vinca alkaloids, such as vindesine (B1683056) and vinorelbine, which are dimeric structures containing a dihydroindole unit and are used as anticancer agents. nih.govfirsthope.co.in Another example is mitraphylline, an oxindole alkaloid with reported antiproliferative effects. nih.gov The prevalence of this scaffold underscores its utility in constructing molecules with significant therapeutic potential.

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C8H9N | chemeo.comnist.govnist.gov |

| Molecular Weight | 119.16 g/mol | chemeo.comnist.govnist.gov |

| CAS Number | 496-15-1 | chemeo.comnist.govnist.gov |

| Boiling Point | 253-254 °C | nist.gov |

| Enthalpy of Vaporization (ΔvapH°) | 61.9 ± 1.7 kJ/mol | nist.gov |

Overview of Current and Emerging Research Trajectories for 1H-Indole-1-ethanol, 2,3-dihydro- and Analogues

Current research involving dihydroindole structures is vibrant and multifaceted. A major focus is on the development of advanced synthetic methodologies, particularly those that allow for enantioselective synthesis. nih.govscite.ai Since biological systems are chiral, the ability to produce a single enantiomer of a dihydroindole derivative is often crucial for achieving the desired pharmacological activity. researchgate.net

Researchers are actively exploring dihydroindole analogues as targeted therapeutic agents. For example, derivatives are being synthesized and evaluated for their binding affinity to melatonin receptors, with the goal of developing new neuroprotective agents. nih.gov In the field of oncology, the dihydroindole scaffold is being used as a template to design potent and selective inhibitors of key signaling enzymes, such as phosphoinositide 3-kinase delta (PI3Kδ), for the treatment of certain cancers. nih.govresearchgate.net

Another emerging trajectory is the incorporation of the dihydroindole core into larger, fused heterocyclic systems. rsc.orgnih.gov This approach aims to generate novel molecular architectures with unique chemical and biological properties. Furthermore, the inherent fluorescence properties of some indole derivatives are being investigated, suggesting potential applications in materials science and as fluorescent probes for biological imaging and analytical sensing. nih.gov The continued exploration of compounds like 1H-Indole-1-ethanol, 2,3-dihydro- and its analogues promises to yield new discoveries in both fundamental chemistry and applied therapeutic science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dihydroindol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-8-7-11-6-5-9-3-1-2-4-10(9)11/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJSDRIZSSIBOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30632691 | |

| Record name | 2-(2,3-Dihydro-1H-indol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30632691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90874-78-5 | |

| Record name | 2-(2,3-Dihydro-1H-indol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30632691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,3-dihydro-1H-indol-1-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1h Indole 1 Ethanol, 2,3 Dihydro and Analogues

Catalytic Hydrogenation Approaches from Indole (B1671886) Precursors

Catalytic hydrogenation stands as a primary method for the reduction of the indole nucleus to form the indoline (B122111) scaffold. This transformation, however, is challenging due to the resonance stability of the indole aromatic system. nih.gov The process often requires carefully selected catalysts and conditions to achieve high yields and selectivity, preventing over-reduction to octahydroindoles or reactions at other positions. nih.gov

Optimization of Catalytic Systems and Reaction Conditions

The efficiency of catalytic hydrogenation of indoles to indolines is highly dependent on the choice of catalyst, solvent, and other reaction parameters. Platinum on carbon (Pt/C) has been identified as an effective catalyst for this transformation. nih.gov The reaction is often enhanced by the presence of an acid additive, such as p-toluenesulfonic acid, which facilitates the disruption of the indole's aromaticity by protonating the C-3 position to form an iminium ion. nih.gov This intermediate is more susceptible to hydrogenation. nih.gov

Water has been explored as an environmentally benign solvent for this reaction. nih.gov Optimization studies have shown that hydrogen pressure and reaction time are critical variables. For instance, a hydrogen pressure of 30 bar can lead to quantitative conversion of indole to indoline with high selectivity. nih.gov While other catalysts like Platinum on alumina (B75360) (Pt/Al2O3) or Palladium on carbon (Pd/C) can increase selectivity, they often result in lower activity and incomplete conversion compared to Pt/C. nih.gov

| Catalyst | Solvent | Acid Additive | H2 Pressure (bar) | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| Pt/C | Water | p-Toluenesulfonic acid | 30 | Quantitative | 100 | nih.gov |

| Pt/C | Water | p-Toluenesulfonic acid | 10 | 36 (in 2h) | 100 | nih.gov |

| Pt/Al2O3 | Water | p-Toluenesulfonic acid | Not specified | Incomplete Conversion | Increased | nih.gov |

| Pd/C | Water | p-Toluenesulfonic acid | Not specified | Incomplete Conversion | Increased | nih.gov |

Regioselectivity and Stereoselectivity Control in Hydrogenation Reactions

Controlling the regioselectivity of indole hydrogenation is crucial to ensure the reduction occurs at the desired 2,3-double bond of the pyrrole (B145914) ring. The use of an acid co-catalyst plays a key role in directing the hydrogenation to this specific bond by forming the C-3 protonated iminium ion. nih.gov

Stereoselectivity becomes important when substituted indoles are hydrogenated, leading to the formation of chiral centers in the resulting indoline. For example, the hydrogenation of 2,3-dimethylindole (B146702) can result in a mixture of cis and trans isomers. nih.gov In some cases, such as with hexahydrocyclopentaindole, exclusive formation of the cis product is observed. nih.gov The development of asymmetric hydrogenation methods using chiral catalysts allows for the synthesis of specific enantiomers of substituted indolines. researchgate.net For instance, rhodium complexes with chiral bisphosphine ligands like PhTRAP have been successfully used for the highly enantioselective hydrogenation of N-protected indoles. researchgate.net

Enantioselective Synthetic Routes to 2,3-Dihydro-1H-indole Derivatives

The synthesis of specific enantiomers of 2,3-dihydro-1H-indole derivatives is of high importance for their application in pharmaceuticals and as chiral ligands. This has led to the development of several enantioselective synthetic strategies.

Rhodium(II)-Catalyzed C-H Insertion Reactions

A notable method for the stereoselective synthesis of 2,3-dihydro-1H-indoles involves the rhodium(II)-catalyzed C-H insertion of α-diazocarbonyl compounds. cardiff.ac.uk This reaction proceeds by the in-situ formation of a rhodium-carbene intermediate which then reacts with the indole nucleus. acs.org Specifically, this method has been used to synthesize trans-2,3-dihydro-1H-indoles with high diastereomeric and enantiomeric excesses. cardiff.ac.uk The choice of the rhodium catalyst is critical for achieving high enantioselectivity. acs.org

Diazo-Transfer Reactions for Precursor Formation

The α-diazo carbonyl compounds required for the C-H insertion reaction are typically prepared through a diazo-transfer reaction. cardiff.ac.uk This involves reacting a suitable precursor, such as a 2-aminophenylacetic acid derivative, with a diazo-transfer agent. cardiff.ac.uk Optimization of this reaction is crucial to maximize the yield of the diazo intermediate and minimize the formation of side products. cardiff.ac.uk The diazo-transfer reaction is a versatile method for converting primary amines into azides, which are precursors to the diazo compounds. nih.gov

Control of Diastereomeric and Enantiomeric Excess in Asymmetric Synthesis

Achieving high levels of diastereomeric excess (de) and enantiomeric excess (ee) is a primary goal in asymmetric synthesis. In the context of rhodium(II)-catalyzed C-H insertion for the synthesis of 2,3-dihydro-1H-indoles, diastereomeric excesses of up to 94% and enantiomeric excesses of up to 94% have been reported. cardiff.ac.uk The stereochemical outcome is influenced by the catalyst, the substituents on the starting materials, and the reaction conditions. The trans-diastereomer is often the major product in these reactions. cardiff.ac.uk

| Catalyst System | Key Reaction Type | Achieved Diastereomeric Excess (de) | Achieved Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Rhodium(II) | C-H Insertion | up to 94% | up to 94% | cardiff.ac.uk |

Multi-Component Reaction Strategies for Dihydroindole Systems

Multi-component reactions (MCRs) offer an efficient approach to constructing complex molecular architectures like the dihydroindole system in a single step from three or more starting materials. nih.govnih.gov This strategy is advantageous due to its atom economy, reduced number of purification steps, and the ability to generate diverse compound libraries. nih.govnih.gov

A notable example involves the synthesis of indole-fused heterocycles. In one such process, indole, formaldehyde, and an amino hydrochloride can be rapidly assembled to form indole-fused oxadiazepines. The subsequent addition of sodium thiosulfate (B1220275) can then yield indole-fused thiadiazepines. rsc.org These MCRs highlight the modular nature of this approach, allowing for the incorporation of various functionalities and the construction of diverse heterocyclic systems. rsc.orgresearchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

| Indole | Formaldehyde | Amino hydrochloride | - | Indole-fused oxadiazepines |

| Indole | Formaldehyde | Amino hydrochloride, then Sodium thiosulfate | - | Indole-fused thiadiazepines |

| 4-chlorobenzaldehyde | Malononitrile | 5,5-dimethyl-1,3-cyclohexadione | Mesoporous mPMF | 2-amino-4H-benzo[b]pyrans |

Oxidative Hetero-Cyclization and Carbonylation Pathways

Oxidative hetero-cyclization and carbonylation reactions provide powerful tools for the synthesis of dihydroindoles and related heterocyclic structures. These methods often employ transition metal catalysts to facilitate the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cyclization Processes

Palladium catalysts are widely used in the synthesis of indoles and their derivatives through various cyclization strategies. beilstein-journals.orgrsc.orgmdpi.combeilstein-journals.org One common approach is the intramolecular Heck cyclization of N-vinyl and N-allyl-2-haloanilines. rsc.org This method, often utilizing a palladium(II)-PEG system, allows for the synthesis of a range of indoles, including those with ester and methyl substituents. rsc.org The in-situ generation of palladium nanoparticles is believed to be crucial for the high activity of this catalytic system. rsc.org

Another significant palladium-catalyzed method is the reductive cyclization of β-nitrostyrenes using a CO surrogate like phenyl formate. mdpi.com This reaction, catalyzed by a palladium/1,10-phenanthroline (B135089) complex, proceeds through the reduction of the nitro group and subsequent cyclization to form the indole ring. mdpi.com This methodology has also been extended to the double reductive cyclization of 2,3-dinitro-1,4-dialkenylbenzenes to synthesize pyrrolo[3,2-g]indoles. nih.gov

Carbonylative cyclization reactions, catalyzed by palladium, represent another versatile route to indole derivatives. beilstein-journals.org These processes can be initiated from various starting materials, including organic halides and o-indolylarylamines, and often involve the insertion of carbon monoxide. beilstein-journals.org For instance, the palladium-catalyzed carbonylation of 2-gem-dibromovinylaniline can lead to the formation of 2-aroylindoles through a domino reaction sequence. beilstein-journals.org

| Starting Material | Catalyst System | Reaction Type | Product |

| N-vinyl/N-allyl-2-haloanilines | Palladium(II)-PEG | Intramolecular Heck Cyclization | Substituted Indoles |

| β-Nitrostyrenes | PdCl2(CH3CN)2 + 1,10-phenanthroline / Phenyl formate | Reductive Cyclization | Indoles |

| 2,3-Dinitro-1,4-dialkenylbenzenes | Palladium catalyst / CO | Double Reductive Cyclization | Pyrrolo[3,2-g]indoles |

| 2-gem-Dibromovinylaniline | Palladium catalyst / CO | Carbonylative Domino Reaction | 2-Aroylindoles |

| o-Indolylarylamines | PdCl2 / Cu(TFA)2·H2O / O2 | Carbonylative Cyclization | Indole-fused heterocycles |

Functionalization Reactions of the Dihydroindole Core

Once the dihydroindole core is formed, it can be further modified through various functionalization reactions to introduce a wide range of substituents. These reactions are crucial for fine-tuning the properties of the final molecules for specific applications.

Amide Coupling Reactions

Amide bond formation is a fundamental transformation in organic synthesis and is frequently employed to modify the dihydroindole scaffold. researchgate.netnih.gov This typically involves the reaction of an amine-containing dihydroindole with an activated carboxylic acid. researchgate.net Common coupling reagents used to facilitate this reaction include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with N,N-dimethylaminopyridine (DMAP) and a catalytic amount of hydroxybenzotriazole (B1436442) (HOBt). nih.gov This method is effective for coupling a variety of amines, including electron-deficient ones, with a range of carboxylic acids. nih.gov The reaction generally proceeds through the formation of a reactive HOBt ester, which is then activated by DMAP to form a highly reactive acyliminium ion intermediate. nih.gov

Oxime Formation and Subsequent Reductions

Oxime formation provides a versatile handle for further functionalization of the dihydroindole core. Oximes are typically formed by the condensation of a ketone or aldehyde with hydroxylamine. wikipedia.orgyoutube.com This reaction is reversible and can be used to introduce a C=N-OH group, which can then be subjected to further transformations. wikipedia.orgnih.gov

A key reaction of oximes is their reduction to form amines. wikipedia.org This can be achieved using various reducing agents, such as sodium metal, sodium amalgam, or through catalytic hydrogenation. wikipedia.org The reduction of oximes provides a pathway to introduce primary amino groups, which can then be utilized in subsequent reactions like amide coupling or N-alkylation.

N-Alkylation and N-Acylation Strategies

N-alkylation and N-acylation are common strategies for modifying the nitrogen atom of the dihydroindole ring system. prepchem.comrsc.orgnih.govorganic-chemistry.orgorganic-chemistry.org These reactions introduce alkyl or acyl groups, which can significantly influence the biological activity and physical properties of the resulting compounds.

N-alkylation can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. organic-chemistry.org More recently, catalytic methods have been developed that utilize alcohols as alkylating agents. For instance, an iridium catalyst can facilitate the N-alkylation of indolines with alcohols in water. organic-chemistry.org Iron catalysts have also been shown to promote the N-alkylation of indolines using alcohols. nih.gov Another approach involves a copper hydride (CuH)-catalyzed enantioselective alkylation of indole derivatives, where the regioselectivity (N- versus C3-alkylation) can be controlled by the choice of ligand. nih.gov

N-acylation is typically performed using acylating agents like acyl chlorides or anhydrides. For example, the reaction of 2,3-dihydroindole-2-carboxylic acid ethyl ester with methacryloyl chloride in the presence of triethylamine (B128534) yields the corresponding N-acylated product. prepchem.com Electrochemical methods have also emerged as a green alternative for both N-alkylation and N-acylation, utilizing carboxylic acids as the source of the alkyl or acyl group. rsc.org

| Reaction Type | Reagents | Catalyst/Conditions | Product |

| N-Alkylation | Alkyl halide | Base (e.g., KOH) | N-alkylated dihydroindole |

| N-Alkylation | Alcohol | Iridium catalyst / Water | N-alkylated dihydroindole |

| N-Alkylation | Alcohol | Iron catalyst | N-alkylated indoline |

| N-Alkylation | N-(Benzoyloxy)indole | CuH / Ligand (e.g., DTBM-SEGPHOS) | N-alkylated indole |

| N-Acylation | Methacryloyl chloride | Triethylamine | N-acylated dihydroindole |

| N-Alkylation/Acylation | Carboxylic acid | Electrochemical conditions | N-alkyl/N-acyl sulfoximines |

Industrial-Scale Optimization and Process Chemistry Considerations for Related Dihydroindoles

The large-scale synthesis of 2,3-dihydroindoles and their N-substituted derivatives, such as 1H-Indole-1-ethanol, 2,3-dihydro-, involves two primary strategic considerations: the efficient construction of the indoline core and the subsequent selective N-functionalization. Process optimization focuses on maximizing yield, purity, and throughput while minimizing costs, waste, and operational hazards.

A common and industrially feasible route to N-substituted indolines begins with the synthesis of the parent indoline, typically through the catalytic hydrogenation of indole. The subsequent N-alkylation introduces the desired substituent.

Catalytic Hydrogenation of Indole to Indoline:

The reduction of the C2-C3 double bond of the indole nucleus to form the indoline scaffold is a critical step. While various reducing agents can accomplish this transformation, catalytic hydrogenation is often preferred for industrial applications due to its atom economy and the generation of minimal waste.

Key process parameters for the catalytic hydrogenation of indole include the choice of catalyst, solvent, temperature, and hydrogen pressure. Heterogeneous catalysts such as platinum on carbon (Pt/C) and palladium on carbon (Pd/C) are widely used due to their high activity, ease of separation from the reaction mixture, and potential for recycling. google.co.inorgsyn.org

A significant challenge in the hydrogenation of indoles is preventing over-reduction of the benzene (B151609) ring, which leads to the formation of octahydroindoles, and mitigating catalyst poisoning by the basic nitrogen atom of the indoline product. google.co.in To address these issues, the reaction is often carried out in the presence of an acid additive, such as p-toluenesulfonic acid. The acid protonates the indole at the C3 position, forming an iminium ion that is more readily reduced and less prone to polymerization. google.co.inorgsyn.org Furthermore, the resulting indoline product is protonated to form an ammonium (B1175870) salt, which prevents the lone pair on the nitrogen from deactivating the catalyst. orgsyn.org

Water has been explored as a green solvent for this transformation, offering environmental and cost benefits over traditional organic solvents. google.co.in

N-Alkylation of Indoline:

The introduction of the ethanol (B145695) group onto the nitrogen atom of the indoline ring can be achieved through several methods. A direct and atom-economical approach is the reaction of indoline with ethylene (B1197577) oxide. This reaction is typically carried out in a suitable solvent and may be catalyzed by a base or an acid. Careful control of stoichiometry and reaction conditions is crucial to prevent polymerization of ethylene oxide and to ensure selective mono-alkylation.

An alternative and widely applicable method for N-alkylation is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. This approach utilizes an alcohol, in this case, ethanol, as the alkylating agent in the presence of a transition metal catalyst. The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. The indoline then condenses with the aldehyde to form an enamine or iminium ion, which is subsequently reduced by the "borrowed" hydrogen to yield the N-alkylated product and regenerate the catalyst. googleapis.comnih.gov

Iron-based catalysts have emerged as cost-effective and environmentally benign options for this transformation. For instance, a tricarbonyl(cyclopentadienone) iron complex has been shown to efficiently catalyze the N-alkylation of indolines with various alcohols in trifluoroethanol (TFE) as the solvent. googleapis.comnih.gov TFE is believed to enhance the reactivity by increasing the electrophilicity of the in situ generated carbonyl intermediate. rsc.org

Process Optimization and Scale-Up Considerations:

For industrial-scale production, several factors must be optimized:

Catalyst Loading and Recycling: Minimizing the amount of precious metal catalyst is a key cost driver. Optimization studies aim to find the lowest effective catalyst loading. The ability to recover and reuse the catalyst is also a significant economic and environmental advantage.

Reaction Time and Throughput: Shortening reaction times directly increases the throughput of a manufacturing plant. This can be achieved by optimizing temperature, pressure, and catalyst activity.

Solvent Selection and Recovery: The choice of solvent impacts reaction kinetics, product solubility, and downstream processing. From an industrial perspective, the ideal solvent is inexpensive, non-toxic, and easily recoverable. Water and recyclable organic solvents are preferred.

Purification: The final product must meet stringent purity specifications. Industrial processes favor purification methods that are scalable and efficient, such as crystallization or distillation, over chromatographic methods which are generally more expensive and generate more waste on a large scale.

Safety: The handling of flammable solvents, high-pressure hydrogen, and potentially hazardous reagents like ethylene oxide requires strict safety protocols and engineered controls, especially on a large scale.

The following table provides an illustrative example of reaction parameters for the N-alkylation of an indoline with an alcohol using a borrowing hydrogen strategy, based on published laboratory-scale syntheses of related compounds. It is important to note that these parameters would require further optimization for a specific industrial process.

| Parameter | Value/Condition | Reference |

| Substrate | Indoline | nih.gov |

| Alkylating Agent | Benzyl alcohol (as an example) | nih.gov |

| Catalyst | Tricarbonyl(cyclopentadienone) iron complex | nih.gov |

| Catalyst Loading | 5 mol % | nih.gov |

| Solvent | 2,2,2-Trifluoroethanol (TFE) | nih.gov |

| Temperature | 110 °C | nih.gov |

| Reaction Time | 18 hours | nih.gov |

| Yield | 70% (for N-benzylindoline) | nih.gov |

This interactive table summarizes key parameters for the N-alkylation of indoline, a crucial step in the synthesis of compounds like 1H-Indole-1-ethanol, 2,3-dihydro-.

Advanced Spectroscopic and Structural Elucidation of 1h Indole 1 Ethanol, 2,3 Dihydro and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. Both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in confirming the structure of 1H-Indole-1-ethanol, 2,3-dihydro- and its analogs.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the context of 2,3-dihydro-1H-indole derivatives, the chemical shifts (δ) of the protons are influenced by the substituents on the indoline (B122111) ring and the side chain. nih.gov

For the parent compound, 2,3-dihydro-1H-indole (indoline), the aromatic protons typically appear in the range of δ 6.6-7.2 ppm. chemicalbook.com The protons of the methylene (B1212753) groups at positions 2 and 3 of the indoline ring resonate at approximately δ 3.0-3.6 ppm. chemicalbook.com The presence of the 1-ethanol substituent in 1H-Indole-1-ethanol, 2,3-dihydro- introduces additional signals. The methylene protons of the ethanol (B145695) group (-CH₂CH₂OH) would be expected to show distinct signals, with the protons closer to the nitrogen atom being more deshielded.

Studies on various indole (B1671886) derivatives show that the chemical shifts can be significantly affected by the electronic nature of substituents. nih.gov For instance, electron-withdrawing groups tend to shift proton signals to a lower field (higher ppm), while electron-donating groups cause an upfield shift. nih.gov The coupling patterns (e.g., doublets, triplets, multiplets) observed in the ¹H NMR spectrum are also vital for determining the connectivity of the protons within the molecule. For example, the protons on adjacent carbons will split each other's signals, providing valuable structural information. youtube.com

Table 1: Representative ¹H NMR Data for Indoline Derivatives

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) |

| Indoline chemicalbook.com | CDCl₃ | Aromatic H | 7.08, 6.98, 6.69, 6.61 |

| NH | 3.64 | ||

| CH₂ (C3) | 3.49 | ||

| CH₂ (C2) | 3.00 | ||

| N-Benzyl-1H-indole-2-carbohydrazide nih.gov | DMSO-d₆ | NH-indole | 11.50 |

| Aromatic H | 7.18-7.62 | ||

| CH₂ (benzyl) | 5.00 | ||

| NH ₂ | 4.88 | ||

| 1,2-Bis(1H-indol-3-yl)ethylidene)hydrazine acs.org | CD₃SOCD₃ | NH | 11.53 |

| Aromatic H | 7.11-8.49 | ||

| CH₃ | 2.56 |

This table presents a selection of data for illustrative purposes. Actual values for 1H-Indole-1-ethanol, 2,3-dihydro- would require specific experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal, and the chemical shift is indicative of its electronic environment.

For indoline and its derivatives, the aromatic carbons typically resonate in the region of δ 110-155 ppm. rsc.orgresearchgate.net The carbons of the dihydro-pyrrole ring (C2 and C3) appear at higher fields. The presence of substituents significantly influences the chemical shifts of the carbon atoms. For example, the carbon attached to the nitrogen atom (C7a) is typically found at a lower field due to the electronegativity of nitrogen. rsc.org

In 1H-Indole-1-ethanol, 2,3-dihydro-, the carbons of the ethanol side chain would produce signals in the aliphatic region of the spectrum. The carbon atom directly bonded to the nitrogen would be more deshielded than the terminal carbon bearing the hydroxyl group. The specific chemical shifts provide a fingerprint for the carbon framework of the molecule. researchgate.net

Table 2: Representative ¹³C NMR Data for Indoline and Indole Derivatives

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |

| 5-Chloro-3-methyl-1H-indole rsc.org | CDCl₃ | Aromatic/Indole C | 111.68, 112.01, 118.52, 122.23, 123.09, 125.00, 129.55, 134.69 |

| CH₃ | 9.63 | ||

| 1,2-Bis(1H-indol-3-yl)ethylidene)hydrazine acs.org | CD₃SOCD₃ | Aromatic/Indole C | 111.6, 116.0, 120.3, 122.1, 123.1, 125.1, 128.9, 137.2, 157.9 |

| CH₃ | 15.6 | ||

| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile nih.gov | CDCl₃ | Aromatic/Indole C | 111.1, 113.4, 115.4, 122.6, 123.2, 127.0, 127.2, 128.5, 129.2, 129.8, 135.6, 137.4 |

| CH₂ | 50.1 | ||

| C-I | 70.6 | ||

| CN | 113.4 |

This table presents a selection of data for illustrative purposes. Actual values for 1H-Indole-1-ethanol, 2,3-dihydro- would require specific experimental data.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

For 1H-Indole-1-ethanol, 2,3-dihydro-, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of this ion provides valuable structural information. Common fragmentation pathways for indole derivatives involve the cleavage of bonds in the side chain and the opening of the heterocyclic ring. scirp.orgresearchgate.net The loss of the ethanol group or parts of it, such as a hydroxyl radical or a CH₂OH group, would result in characteristic fragment ions. The fragmentation pattern of the indoline ring itself can also provide confirmatory evidence for the core structure. scirp.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition. rsc.org

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group has a characteristic absorption frequency.

For 1H-Indole-1-ethanol, 2,3-dihydro-, the IR spectrum would exhibit several key absorption bands. The O-H stretching vibration of the alcohol group would appear as a broad band in the region of 3200-3600 cm⁻¹. uc.edulibretexts.org The N-H stretching vibration of the indoline ring (if unsubstituted on the nitrogen) would be observed around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. libretexts.org The C-N stretching vibration of the indoline ring is expected in the 1250-1000 cm⁻¹ region. uc.edu Aromatic C=C stretching vibrations typically appear in the 1400-1600 cm⁻¹ range. researchgate.net

Table 3: Typical IR Absorption Frequencies for Functional Groups in Indoline Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200-3600 | Broad, Medium-Strong |

| N-H (amine) | 3300-3500 | Medium |

| Aromatic C-H | 3000-3100 | Medium |

| Aliphatic C-H | 2850-2960 | Medium-Strong |

| Aromatic C=C | 1400-1600 | Variable |

| C-N | 1000-1250 | Medium |

| C-O (alcohol) | 1000-1300 | Strong |

This table provides general ranges. Specific values are molecule-dependent.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.

The UV-Vis spectrum of 1H-Indole-1-ethanol, 2,3-dihydro- is expected to be similar to that of other indoline derivatives, which typically show absorption maxima (λmax) in the UV region. The electronic transitions are associated with the π-electron system of the aromatic ring. The position and intensity of the absorption bands can be influenced by substituents on the indoline ring. nih.gov Electron-donating groups generally cause a bathochromic (red) shift, while electron-withdrawing groups can cause a hypsochromic (blue) shift. nih.govcore.ac.uk The solvent polarity can also affect the λmax values. core.ac.uk

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

If 1H-Indole-1-ethanol, 2,3-dihydro- can be obtained in a crystalline form, X-ray diffraction analysis can provide an unambiguous determination of its molecular structure. acs.orgnih.gov For chiral derivatives, this technique is invaluable for assigning the absolute configuration (R or S) of the stereocenters. researchgate.net The crystal structure reveals the precise arrangement of the atoms in the solid state, including the conformation of the indoline ring and the orientation of the ethanol substituent. acs.orgnih.gov This information is critical for understanding intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl group. nih.gov

Stereochemical Investigations and Enantiomeric Resolution of 1h Indole 1 Ethanol, 2,3 Dihydro

Direct Resolution Techniques for Racemic Mixtures

The separation of a racemic mixture, which contains equal amounts of two enantiomers, into its individual, pure enantiomers is known as resolution. libretexts.org Since enantiomers possess identical physical properties like boiling point and solubility, this separation is a non-trivial task. libretexts.org A common strategy involves the use of chiral resolving agents to form diastereomers, which have different physical properties and can be separated more easily. libretexts.orglibretexts.org

A highly efficient and continuous separation technique, Chiral Simulated Moving Bed (SMB) chromatography, has been successfully applied for the direct resolution of racemic 2-(2,3-dihydro-lH-indol-3-yl)ethanol. researchgate.netnih.gov This method has become a preferred industrial technique for separating enantiomers due to its higher productivity, enhanced purity, and reduced solvent consumption compared to traditional batch chromatography. nih.gov

In a notable study, the racemic mixture of 2-(2,3-dihydro-lH-indol-3-yl)ethanol, which was synthesized via the catalytic hydrogenation of 2-(lH-indol-3-yl)ethanol, was effectively separated using an SMB system. researchgate.net This process allowed for the isolation of the individual enantiomers as their dihydrogen phosphate (B84403) salts. researchgate.net

Table 1: SMB Chromatography Parameters for Enantiomer Separation

| Parameter | Description | Reference |

|---|---|---|

| Technique | Simulated Moving Bed (SMB) Chromatography | researchgate.netnih.gov |

| Starting Material | Racemic 2-(2,3-dihydro-lH-indol-3-yl)ethanol | researchgate.net |

| Outcome | Separation of individual enantiomers | researchgate.net |

| Isolated Form | Dihydrogen phosphate salts | researchgate.net |

Assignment of Absolute Stereochemistry

Once the enantiomers are separated, determining the absolute spatial arrangement of atoms at the chiral center is essential. This assignment, designated as (R) or (S) according to the Cahn-Ingold-Prelog priority rules, definitively characterizes each enantiomer. youtube.com

For 2-(2,3-dihydro-lH-indol-3-yl)ethanol, the absolute stereochemistry was unequivocally determined using single-crystal X-ray analysis. researchgate.net This powerful analytical technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of the spatial arrangement of its atoms.

The analysis revealed that the dextrorotatory enantiomer, the one that rotates plane-polarized light to the right (+), possesses the (S) configuration. researchgate.net

Table 2: Stereochemical Assignment Details

| Enantiomer | Rotation | Absolute Configuration | Method of Determination | Reference |

|---|

Evaluation of Enantiomeric Purity Using Advanced Analytical Methods

Assessing the enantiomeric purity, often expressed as enantiomeric excess (ee), is critical to ensure the quality of a resolved sample. Advanced analytical methods are employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted to determine enantiomeric purity through the use of chiral derivatizing agents, also known as chiral auxiliaries. nih.govresearchgate.net This method involves reacting the enantiomeric mixture with a single enantiomer of a chiral auxiliary to form a mixture of diastereomers. nih.gov

Since diastereomers have distinct physical and spectral properties, their corresponding signals in the NMR spectrum will appear at different chemical shifts. researchgate.netnih.gov By integrating the signals of these well-resolved diastereotopic resonances in the ¹H NMR spectrum, the ratio of the diastereomers can be accurately determined, which directly corresponds to the enantiomeric ratio of the original alcohol. nih.gov For instance, reacting a chiral alcohol with an enantiopure acid like (R)-(-)-O-acetoxy-2-phenyl-2-ethanoic acid creates diastereomeric esters that can be distinguished by NMR. nih.gov

Diastereomeric Excess Control in Stereoselective Synthetic Pathways

In asymmetric synthesis, the goal is to produce a chiral compound with a high degree of stereoselectivity, favoring the formation of one stereoisomer over others. numberanalytics.com The diastereomeric excess (de) is a key metric that quantifies the stereoselectivity of a reaction that produces diastereomers. numberanalytics.com A high diastereomeric excess signifies a highly stereoselective reaction, leading to a product with high optical purity. numberanalytics.com The choice of catalysts, reagents, and reaction conditions plays a crucial role in controlling the diastereomeric excess during a synthetic pathway. numberanalytics.com While specific pathways for 2,3-dihydro-1H-indole-1-ethanol are not detailed in the provided context, the principles of controlling diastereomeric excess are fundamental to any stereoselective synthesis of this or related chiral indoline (B122111) structures. numberanalytics.comchemrxiv.org

Reactivity and Chemical Transformations of 2,3 Dihydro 1h Indole Ethanol Systems

Oxidation Reactions and Product Formation

The 2,3-dihydroindole core is inherently susceptible to oxidation, a characteristic that significantly influences its handling and synthetic applications. In solution, these compounds can undergo oxidation, leading to the formation of different products depending on the substitution pattern and the oxidant. nih.gov The primary and most common oxidation pathway involves the aromatization of the dihydroindole ring to furnish the corresponding stable indole (B1671886) derivative. This transformation represents a loss of two hydrogen atoms and the formation of a double bond between C2 and C3.

For instance, certain 3-monosubstituted and 3,3-disubstituted 2,3-dihydroindoles have shown sensitivity to oxidation in solution, such as in an NMR tube. nih.gov In the case of 3-monosubstituted dihydroindoles, this oxidation leads to the aromatic indole. nih.gov However, for some 3,3-disubstituted indolines, oxidation can result in the formation of a 2-oxindole. nih.gov This suggests that the presence of substituents at the C3 position can alter the course of the oxidation reaction, directing it towards the formation of a ketone at the C2 position instead of full aromatization. The ease of this aromatization is a key consideration in the synthesis and purification of dihydroindole derivatives, with some compounds partially converting to their aromatic indole counterparts during standard purification techniques like column chromatography. nih.gov

Reduction Reactions and Pathway Exploration

The synthesis of 2,3-dihydro-1H-indole-ethanol systems and their derivatives often relies on the reduction of more oxidized precursors, such as indoles or 2-oxindoles. nih.gov These reduction pathways are critical for accessing the indoline (B122111) core.

One prominent strategy involves the direct reduction of corresponding indole structures that have been activated by electron-withdrawing groups. nih.gov A more versatile approach starts from polyfunctional 2-oxindoles, which can be selectively reduced using various boron hydrides. nih.gov For example, the reduction of nitriles derived from 2-oxindoles using sodium borohydride (B1222165) and iodine (which generates BH₃ in situ) can yield 2,3-dihydroindole derivatives. nih.gov However, this process can be accompanied by partial aromatization back to the indole, especially with 3-monosubstituted oxindoles. nih.gov

Continuous flow chemistry offers an efficient method for the synthesis of related structures. A one-step consecutive catalytic hydrogenation process has been developed to produce ethyl 2-(2,3-dihydro-1H-indol-2-yl)acetate from ethyl 4-(2-nitrophenyl)-3-oxobutanoate. nih.gov This method employs a 10 mol% Pd/C catalyst and involves pumping a solution of the substrate with methanesulfonic acid and acetic acid through a heated reactor, achieving both the reduction of the nitro group and the reductive cyclization to the indoline in a single operation. nih.gov

| Precursor Type | Reducing Agent/System | Product | Key Findings | Reference |

| 3-substituted 2-oxindole nitriles | NaBH₄ / I₂ (in situ BH₃) | 2,3-dihydroindole derivatives | Can be accompanied by partial aromatization to the corresponding indole. | nih.gov |

| Ethyl 4-(2-nitrophenyl)-3-oxobutanoate | H₂ with 10 mol% Pd/C catalyst (Flow chemistry) | Ethyl 2-(2,3-dihydro-1H-indol-2-yl)acetate | Achieves nitro-group reduction and reductive cyclization in a single step with 73% selectivity. | nih.gov |

| 3-Acetylindole | NaBH₄ / CF₃CO₂H | 2,3-diethyl-1-(phenylsulfonyl)indole | Reduction can sometimes halt at the alcohol stage without full reduction of the carbonyl. | nih.gov |

Electrophilic and Nucleophilic Substitution Reactions

The 1H-Indole-1-ethanol, 2,3-dihydro- system possesses multiple sites for substitution reactions: the nucleophilic nitrogen, the aromatic ring, and the hydroxyl group of the ethanol (B145695) side chain.

Electrophilic Substitution at Oxygen: The primary alcohol moiety is a key site for electrophilic substitution. The oxygen atom is nucleophilic and readily attacks electrophiles. libretexts.org This reactivity is fundamental for derivatization, particularly through ester formation. Alcohols react with electrophilic derivatives of carboxylic acids (like acyl chlorides and anhydrides) or sulfonic acids to form esters. libretexts.org This reaction is one of the most important substitutions at the oxygen atom. libretexts.org Similarly, the hydroxyl group can be converted into an ether through processes like the Williamson ether synthesis, where the alcohol is first deprotonated to a more potent nucleophile (alkoxide) before reacting with an alkyl halide. libretexts.org

Substitution on the Indoline Ring: The indoline ring itself can undergo electrophilic substitution, though its reactivity differs from that of indole. The nitrogen atom can also participate in nucleophilic reactions. An important related reaction is the nucleophilic substitution observed in 1-hydroxyindole (B3061041) derivatives. clockss.org The presence of a hydroxyl group on the N(1) nitrogen activates the indole ring, enabling unprecedented nucleophilic substitution reactions at other positions on the ring. clockss.org While this applies to 1-hydroxyindoles, it provides a mechanistic framework for potential substitutions on the 2,3-dihydroindole core if appropriately activated. Furthermore, direct electrophilic substitution, such as bromination using N-bromosuccinimide (NBS), can occur on the alkyl side chains of related indole systems, demonstrating a pathway for introducing functionality. nih.gov

Intramolecular and Intermolecular Cyclization Reactions

The bifunctional nature of 1H-Indole-1-ethanol, 2,3-dihydro- and its derivatives makes them valuable precursors for constructing more complex, fused heterocyclic systems through cyclization reactions.

Intramolecular Cyclization: An important strategy involves the acid-catalyzed cyclization–dehydration of precursors to form indole derivatives. mdpi.com For example, a metastable epoxide formed on a side chain of a 2-alkenylaniline can undergo an acid-catalyzed intramolecular cyclization involving the nitrogen atom, followed by dehydration to furnish a C1-substituted indole. mdpi.com This type of reaction highlights how a side chain can be manipulated to cyclize onto the nitrogen of the core ring structure.

Intermolecular Cyclization Cascades: Derivatives of the 2,3-dihydroindole system can participate in sequential reactions involving both intermolecular and intramolecular steps. One such process is the synthesis of 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones. nih.gov This reaction proceeds through the in situ generation of a reactive 2-alkylideneindolenine intermediate from an indole-2-ylmethyl acetate (B1210297). This intermediate then undergoes a Michael-type addition with an α-amino acid methyl ester, which is followed by a subsequent intramolecular cyclization to yield the fused pyrazinoindole product. nih.gov This cascade demonstrates a powerful method for building complex scaffolds from simpler indole precursors.

Derivatization Strategies for Novel Scaffold Development

The 2,3-dihydro-1H-indole-ethanol scaffold is a versatile platform for developing novel molecular architectures with potential applications in medicinal chemistry and materials science. Derivatization can be targeted at the nitrogen atom, the aromatic ring, or the hydroxyl group.

The development of new analogs of the neurohormone melatonin (B1676174) has utilized 2,3-dihydroindoles as a core that can be easily modulated. nih.gov This modulation aims to provide different receptor subtype selectivity and activity profiles, leading to compounds with potential neuroprotective and antioxidant properties. nih.gov A common derivatization is N-alkylation, which has been performed under flow chemistry conditions following the synthesis of the core indoline structure. nih.gov

Esterification of the ethanol side chain, as discussed previously, represents a major derivatization strategy, allowing for the introduction of a wide variety of functional groups. libretexts.org Beyond simple acylation, more complex scaffolds can be built. For instance, a gold-photocatalyzed [2 + 2] intermolecular cycloaddition of 1-acetylindoles has been developed to synthesize cyclobutane-fused indolines, demonstrating a sophisticated method for creating novel polycyclic systems from N-acylated indole precursors. acs.org

| Strategy | Reaction Type | Precursor | Resulting Scaffold | Purpose/Application | Reference |

| Bioisosteric Modification | Various synthetic modifications | 2,3-Dihydroindole core | Melatonin analogs | Development of agents with neuroprotective and antioxidant properties. | nih.gov |

| N-Alkylation | Nucleophilic substitution | 2-(2,3-dihydro-1H-indol-2-yl) acetate | N-alkylated indoline derivative | Intermediate for MCHr1 antagonists. | nih.gov |

| Esterification | Electrophilic substitution at oxygen | Alcohol moiety | Ester derivative | Introduction of diverse functional groups. | libretexts.org |

| Photocatalyzed Cycloaddition | [2 + 2] Cycloaddition | 1-Acetylindole | Cyclobutane-fused indoline | Synthesis of complex, polycyclic scaffolds. | acs.org |

Mechanistic Studies in the Synthesis and Reactions of 2,3 Dihydro 1h Indole Ethanol Compounds

Elucidation of Reaction Pathways and Transition States

The synthesis of the indoline (B122111) core, the fundamental structure of 2,3-dihydro-1H-indole-1-ethanol, can be achieved through various strategies, each with its own distinct reaction pathway and associated transition states. One of the most classic methods, the Fischer indole (B1671886) synthesis, proceeds through a researchgate.netresearchgate.net-sigmatropic rearrangement of an aryl hydrazone. nih.govyoutube.com This concerted pericyclic reaction pathway involves a highly organized transition state where the nitrogen-nitrogen bond is cleaved as a new carbon-carbon bond is formed. youtube.com

More contemporary methods often employ transition-metal catalysis, particularly with palladium. nih.govmdpi.com In palladium-catalyzed C-H activation/amination reactions, the pathway can involve several key steps. For instance, the synthesis of indolines via C(sp³)–H amidation may proceed through a Pd(II)/Pd(IV) catalytic cycle. nih.gov An alternative pathway could involve reductive elimination from a Pd(II) intermediate to furnish the indoline product. nih.gov The choice between these pathways is often influenced by the nature of the substrate and the reaction conditions.

Another approach involves the reduction of indole derivatives. The hydrogenation of indoles to indolines under acidic conditions is believed to proceed via protonation at the C-3 position, forming a reactive iminium ion intermediate which is then hydrogenated. sci-hub.ru

Computational studies, often employing Density Functional Theory (DFT), have become invaluable in elucidating these complex reaction pathways and characterizing the transition states. For example, in the Zn(II)-catalyzed cycloaddition of indoles with 1,2-diaza-1,3-dienes, DFT calculations have been used to rationalize the divergent formation of [4+2] and [3+2] cycloadducts by mapping the potential energy surfaces and identifying the key transition states that govern the reaction outcome. nih.govacs.org These computational models help to visualize the geometry and energy of the transition states, providing critical insights into the factors controlling the reaction's feasibility and selectivity.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for validating proposed mechanistic pathways. In many syntheses of indoline derivatives, intermediates are transient and difficult to isolate. However, various spectroscopic and analytical techniques have been successfully employed for their identification.

In the Fischer indole synthesis, the key intermediate is the enehydrazine tautomer of the initially formed hydrazone. youtube.com This intermediate is essential for the subsequent researchgate.netresearchgate.net-sigmatropic rearrangement.

Palladium-catalyzed reactions are replete with a variety of proposed intermediates. For example, in C-H activation strategies, aryl-palladium(II) species are commonly invoked intermediates. mdpi.com In some cases, Pd(IV) intermediates have been proposed, arising from oxidative addition to a Pd(II) complex. nih.gov The characterization of these palladium intermediates often relies on indirect evidence from kinetic studies and the nature of the final products.

In the synthesis of trisindolines from isatin (B1672199) and indole, a 3-hydroxy-3-indolyl-2-indolone is formed as a stable intermediate. nih.gov This intermediate can be isolated and then further reacted with a second equivalent of indole to yield the final product. nih.gov This stepwise formation provides clear evidence for the proposed reaction mechanism.

In photoredox catalysis, which has emerged as a powerful tool for indoline synthesis, radical intermediates play a central role. For instance, in the nickel/photoredox-catalyzed synthesis of indolines from iodoacetanilides and alkenes, the mechanism is proposed to involve radical addition to the double bond. sci-hub.ru

Analysis of Side Product Formation and Development of Mitigation Strategies

The formation of side products is a common challenge in the synthesis of 2,3-dihydro-1H-indole-1-ethanol and its analogs, impacting yield and purity. Understanding the origins of these byproducts is the first step toward developing effective mitigation strategies.

In the palladium-catalyzed synthesis of indolines, a potential side reaction is the Suzuki coupling, which can occur when using boronic acids as reagents. sci-hub.ru The formation of this byproduct can sometimes be circumvented by careful selection of the catalyst and reaction conditions. Another common side reaction in hydrogenation processes is the reduction of other functional groups present in the molecule. For example, in the reduction of (2-oxoindolin-3-yl)cyanoacetic acid, partial reduction of the nitrile group can occur as a side process. nih.gov

During the reduction of certain 3-monosubstituted oxindoles to form 2,3-dihydromelatonin (B1249714) derivatives, partial aromatization of the newly formed dihydroindole ring can occur, leading to the corresponding indole as a significant byproduct. nih.gov This oxidation can also be observed during the purification of 2,3-dihydroindoles, highlighting their sensitivity. nih.gov

Strategies to mitigate side product formation include:

Catalyst and Ligand Selection: The choice of catalyst and ligand can significantly influence the reaction pathway and suppress unwanted side reactions. organic-chemistry.org

Optimization of Reaction Conditions: Parameters such as temperature, solvent, and the presence of additives can be fine-tuned to favor the desired reaction pathway. For instance, in the Fischer indole synthesis, the choice of acid catalyst and solvent can influence the regioselectivity and minimize the formation of undesired isomers. youtube.com

Use of Protecting Groups: Protecting sensitive functional groups can prevent their participation in unwanted side reactions. sci-hub.ru

Flow Chemistry: Continuous flow synthesis has been shown to improve selectivity and reduce side product formation in some cases. For example, in the synthesis of a 2-(2,3-dihydro-1H-indol-2-yl) acetate (B1210297) intermediate, a continuous flow approach led to higher selectivity compared to batch conditions. nih.gov

Kinetic Studies to Determine Reaction Rates and Rate-Limiting Steps

Kinetic studies provide quantitative information about reaction rates and help to identify the rate-limiting step of a reaction, offering deeper mechanistic insight. In the context of indoline synthesis, kinetic isotope effect (KIE) studies are particularly informative for reactions involving C-H bond activation.

A significant kinetic isotope effect is often indicative that C-H bond cleavage is involved in the rate-determining step of the reaction. For example, in a palladium-catalyzed synthesis of indolines involving C(sp³)–H bond activation, a KIE value of 2.1 was observed in a parallel study, suggesting that C-H activation is likely part of the rate-limiting step. nih.gov

In the Fischer indole synthesis, the rate-limiting step is generally considered to be the researchgate.netresearchgate.net-sigmatropic rearrangement. youtube.com The rate of this step is influenced by the nature of the substituents on the aryl hydrazine (B178648) and the carbonyl compound, as well as the acidity of the medium.

The table below summarizes key findings from kinetic studies on reactions relevant to the synthesis of 2,3-dihydro-1H-indole-1-ethanol.

| Reaction Type | Key Finding | Implication for Rate-Limiting Step |

| Palladium-Catalyzed C(sp³)–H Amination | Kinetic Isotope Effect (KIE) of 2.1 observed. nih.gov | C-H bond activation is likely involved in the rate-determining step. |

| Fischer Indole Synthesis | Rate is dependent on acid concentration and substrate structure. youtube.com | The researchgate.netresearchgate.net-sigmatropic rearrangement is generally the slow step. |

| Continuous Flow Hydrogenation | Reaction time significantly reduced compared to batch processing. nih.gov | Mass transfer limitations may be a factor in batch reactions. |

Investigations into Chemoselectivity and Regioselectivity

Chemoselectivity and regioselectivity are critical considerations in the synthesis of complex molecules like substituted 2,3-dihydro-1H-indole-1-ethanols. These selectivities determine which functional group reacts and at which position, respectively.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of 2,3-dihydroindole derivatives from polyfunctional 2-oxindoles, the chemoselective reduction of a nitrile group in the presence of an amide has been demonstrated using specific boron hydrides. nih.gov This allows for the targeted modification of one functional group while leaving another intact.

Regioselectivity deals with the preferential formation of one constitutional isomer over another. In the Fischer indole synthesis, the use of unsymmetrical ketones can lead to the formation of two different indole products. The regioselectivity can often be controlled by the choice of the acid catalyst and solvent. youtube.com

In palladium-catalyzed reactions, regioselectivity is often governed by the directing group. For instance, in the intramolecular C-H amination of 2-pyridinesulfonyl-protected phenethylamine (B48288) derivatives, the reaction proceeds with high regioselectivity to form the indoline ring. organic-chemistry.org Similarly, nickel/photoredox catalyzed synthesis of indolines from iodoacetanilides and alkenes exhibits very high regioselectivity for the 3-substituted indoline product. organic-chemistry.org

The development of highly regioselective methods is a major focus of research in this area, as it allows for the precise construction of complex molecular architectures. nih.govnih.gov

| Reaction | Selectivity Type | Controlling Factors |

| Reduction of polyfunctional 2-oxindoles | Chemoselectivity | Choice of reducing agent (e.g., specific boron hydrides). nih.gov |

| Fischer Indole Synthesis | Regioselectivity | Acid catalyst, solvent, and temperature. youtube.com |

| Palladium-catalyzed C-H amination | Regioselectivity | Directing group on the substrate. organic-chemistry.org |

| Nickel/photoredox catalyzed synthesis | Regioselectivity | Nature of the catalyst and reactants. organic-chemistry.org |

| One-pot three-component reactions | Regio- and Stereospecificity | The specific combination of isatin, amino acid, and alkene. nih.gov |

Biological Activities and Mechanistic Pathways of 2,3 Dihydro 1h Indole Ethanol Derivatives in Vitro and Non Human Studies

Antimicrobial Activities (Antibacterial and Antifungal)

The antimicrobial properties of 2,3-dihydro-1H-indole-1-ethanol derivatives have been a subject of scientific inquiry, with studies exploring their effects on both bacteria and fungi. These investigations have highlighted the potential of this chemical scaffold in the development of new antimicrobial agents.

Broad-Spectrum Antibacterial Effects against Gram-Positive and Gram-Negative Strains

Research has indicated that derivatives of the indole (B1671886) nucleus possess a broad spectrum of antibacterial activity, showing efficacy against both Gram-positive and Gram-negative bacteria. mdpi.comsemanticscholar.orgresearchgate.net For instance, certain indole derivatives have demonstrated inhibitory effects against strains such as Staphylococcus aureus and Escherichia coli. researchgate.netresearchgate.net While specific studies focusing exclusively on 2,3-dihydro-1H-indole-1-ethanol derivatives are limited, the general activity of the broader indole class suggests a potential for these specific derivatives as well. One study on substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles, which share a related structural core, reported activity against Staphylococcus aureus, Salmonella typhi, Pseudomonas aeruginosa, and Escherichia coli.

| Derivative Class | Bacterial Strain | Activity | Reference |

| Indole Derivatives | Staphylococcus aureus | Active | researchgate.netresearchgate.net |

| Indole Derivatives | Escherichia coli | Active | researchgate.netresearchgate.net |

| 1,2,3,4-tetrahydropyrazino[1,2-a]indoles | Staphylococcus aureus | Active | |

| 1,2,3,4-tetrahydropyrazino[1,2-a]indoles | Salmonella typhi | Active | |

| 1,2,3,4-tetrahydropyrazino[1,2-a]indoles | Pseudomonas aeruginosa | Active |

Antifungal Effects against Fungal Species

The antifungal potential of indole derivatives has also been documented against various fungal species. semanticscholar.orgresearchgate.netnih.gov Studies have shown that certain indole compounds can inhibit the growth of pathogenic fungi such as Candida albicans and Aspergillus niger. researchgate.netnih.gov For example, some 3-substituted indole-2-one and -thione derivatives have been found to be active against Candida albicans. dergipark.org.tr While direct studies on 2,3-dihydro-1H-indole-1-ethanol derivatives are not extensively available, the known antifungal properties of the indole scaffold suggest a promising area for future investigation. One study on 1,3-dihydro-2H-indol-2-one derivatives reported activity against Candida albicans, Aspergillus niger, and Aspergillus clavatus. nih.gov

| Derivative Class | Fungal Strain | Activity | Reference |

| Indole Derivatives | Candida albicans | Active | researchgate.netnih.gov |

| Indole Derivatives | Aspergillus niger | Active | researchgate.netnih.gov |

| 3-Substituted Indole-2-one/thione | Candida albicans | Active | dergipark.org.tr |

| 1,3-Dihydro-2H-indol-2-ones | Candida albicans | Active | nih.gov |

| 1,3-Dihydro-2H-indol-2-ones | Aspergillus niger | Active | nih.gov |

| 1,3-Dihydro-2H-indol-2-ones | Aspergillus clavatus | Active | nih.gov |

Mechanistic Investigations: Disruption of Bacterial Cell Wall Synthesis

One of the proposed mechanisms for the antibacterial action of certain heterocyclic compounds involves the disruption of bacterial cell wall synthesis. The bacterial cell wall is a crucial structure for survival, and its inhibition can lead to cell lysis. nih.gov While specific studies detailing this mechanism for 2,3-dihydro-1H-indole-1-ethanol derivatives are not prominent, the broader class of indole derivatives has been implicated in processes that affect cell wall integrity. For instance, some ethanol (B145695) extracts of medicinal plants containing various phytochemicals have been shown to induce degradation of the bacterial cell wall. researchgate.net

Mechanistic Investigations: Inhibition of Bacterial DNA Replication Enzymes

Another key target for antibacterial agents is the machinery involved in bacterial DNA replication. nih.gov Enzymes such as DNA gyrase are essential for this process, and their inhibition can halt bacterial proliferation. nih.govnih.gov Some indole derivatives have been identified as inhibitors of DNA gyrase. nih.gov This suggests that derivatives of 2,3-dihydro-1H-indole-1-ethanol could potentially exert their antibacterial effects through a similar mechanism, although direct evidence is pending.

Inhibition of Biofilm Formation in Pathogenic Microorganisms

Bacterial biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. The ability to inhibit biofilm formation is a significant attribute for a potential antimicrobial agent. Research has shown that certain indole derivatives can effectively inhibit biofilm formation in pathogenic microorganisms. mdpi.comnih.gov A study on marine-sourced indole derivatives, including the structurally related 2,3-dihydro-2,2'-bisindole, demonstrated the attenuation of biofilms in Gram-negative pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii. mdpi.com This finding suggests that the 2,3-dihydro-1H-indole scaffold could be a key pharmacophore for antibiofilm activity.

| Derivative | Pathogen | Effect | Reference |

| 2,3-dihydro-2,2'-bisindole | Pseudomonas aeruginosa | Biofilm attenuation | mdpi.com |

| 2,3-dihydro-2,2'-bisindole | Acinetobacter baumannii | Biofilm attenuation | mdpi.com |

Interaction with Specific Microbial Protein Targets (e.g., Penicillin Binding Protein, DNA Gyrase, MurC, Lanosterol (B1674476) 14α-demethylase)

The antimicrobial activity of various compounds can be attributed to their interaction with specific microbial protein targets.

Penicillin Binding Protein (PBP): PBPs are crucial enzymes in the final steps of peptidoglycan synthesis, a key component of the bacterial cell wall. Inhibition of PBPs is a well-established mechanism for many antibiotics. nih.govnih.gov Some indole derivatives have been investigated as potential PBP inhibitors. frontiersin.orgnih.gov For example, in silico studies have suggested that certain indole derivatives show good binding scores against PBP2 and PBP2a. frontiersin.orgjournal-jop.org

DNA Gyrase: As mentioned earlier, DNA gyrase is a vital enzyme in bacterial DNA replication. Several classes of antibacterial agents target this enzyme. nih.govnih.govresearchgate.net The potential for indole derivatives to act as DNA gyrase inhibitors has been explored, indicating a possible mechanism of action for their antibacterial effects. nih.gov

MurC: The Mur ligases, including MurC, are essential enzymes in the cytoplasmic steps of peptidoglycan biosynthesis. A study identified an inhibitor of the E. coli MurC enzyme, demonstrating that it is a viable target for new antibiotics. nih.gov While direct inhibition by 2,3-dihydro-1H-indole-1-ethanol derivatives has not been reported, the exploration of Mur ligase inhibitors is an active area of research.

Lanosterol 14α-demethylase: This enzyme is a key component of the ergosterol (B1671047) biosynthesis pathway in fungi and is the target of azole antifungal drugs. researchgate.netnih.govresearchgate.net The inhibition of this enzyme disrupts the fungal cell membrane integrity. Indole-containing compounds have been investigated as potential inhibitors of lanosterol 14α-demethylase, suggesting a possible mechanism for the antifungal activity of indole derivatives. nih.govnih.govnih.gov

Derivatives of the 2,3-dihydro-1H-indole-1-ethanol scaffold have demonstrated a range of biological activities in preclinical studies. These investigations, conducted in vitro using cell lines and in non-human in vivo models, point towards the potential of these compounds in several therapeutic areas, including oncology and inflammatory conditions. The following sections detail the specific anticancer, anti-inflammatory, and antiviral properties that have been reported.

Anticancer and Antiproliferative Activities (In Vitro Cell Line Studies)

Indole-based structures are recognized for their interaction with various intracellular targets, which can lead to anticancer effects. nih.gov Hybrid molecules incorporating indole and pyrazoline features have been synthesized and evaluated for their antiproliferative activities, showing promising results against various cancer cell lines. nih.gov

The induction of apoptosis, or programmed cell death, is a key mechanism for effective anticancer agents. Studies on novel indole hydrazide derivatives have shown their capability to trigger apoptotic processes in cancer cells. One particular derivative, compound 12, was found to be effective in promoting apoptotic cell death in the MCF-7 breast cancer cell line. researchgate.net Western blot analysis revealed that treatment with this compound led to an increase in the expression of the pro-apoptotic protein Bax, while simultaneously decreasing the levels of the anti-apoptotic protein Bcl-2. researchgate.net This modulation of the Bcl-2 family of proteins is a critical step in the intrinsic pathway of apoptosis. Furthermore, the studies indicated that the observed apoptosis is caspase-dependent, involving the activation of both intrinsic and extrinsic apoptotic pathways. researchgate.net

Beyond inducing apoptosis, certain 2,3-dihydro-1H-indole-1-ethanol derivatives can halt the proliferation of cancer cells by interfering with the cell cycle. The same indole hydrazide derivative (compound 12) that induces apoptosis was also shown to cause cell cycle arrest at the G0/G1 phase in MCF-7 cells. researchgate.net The G0/G1 phase is a critical checkpoint for cell growth, and arresting the cycle at this stage prevents cells from entering the S phase, where DNA replication occurs, thereby inhibiting proliferation. nih.gov This G0/G1 arrest is a common mechanism for many anticancer agents, including approved CDK4/6 inhibitors. nih.gov The tumor suppressor protein p53 plays a crucial role in this process, as it can induce both tumor apoptosis and cell cycle arrest. nih.gov In some cases, derivatives can also induce cell cycle arrest at the G2/M phase. nih.gov

Table 1: Anticancer and Antiproliferative Activities of Indole Derivatives (In Vitro)

| Compound Class | Cell Line | Activity | Mechanism of Action | Reference |

|---|---|---|---|---|

| Indole Hydrazide Derivative (Compound 12) | MCF-7 (Breast Cancer) | Antiproliferative, Apoptotic | Increased Bax/Bcl-2 ratio, G0/G1 cell cycle arrest | researchgate.net |

| Dihydro-1H-indene Derivatives | K562, Four other cancer lines | Antiproliferative, Anti-angiogenic | Tubulin polymerization inhibition, G2/M phase arrest | nih.gov |

| Dihydropyrrol-2-ones (General Mechanism) | Various | Antiproliferative | G0/G1 phase arrest, modulation of p53, p21, and cyclin D1 | nih.gov |

| Indolyl Dihydropyrazole Derivatives | Four human cancer cell lines | Cytotoxic | Interaction with Aryl Hydrocarbon Receptors (AhR) | nih.gov |

Anti-Inflammatory Effects (In Vitro and Non-Human In Vivo Models)

Inflammation is a complex biological response implicated in numerous diseases. Derivatives of the indolin-2-one core, a related structure, have been investigated for their ability to mitigate inflammatory responses.

A key strategy in combating inflammation is to reduce the production of pro-inflammatory molecules. In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells have demonstrated that certain 1,3-dihydro-2H-indolin-2-one derivatives can significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator. nih.gov For instance, compounds 4e and 9d showed potent anti-inflammatory activity, with IC50 values of 13.51 ± 0.48 μM and 10.03 ± 0.27 μM, respectively, for NO inhibition. nih.gov Other studies on plant-derived extracts containing complex molecules have also shown the ability to diminish the production of tumor necrosis factor (TNF)-alpha and prostaglandin (B15479496) E2 (PGE2) through transcriptional mechanisms, highlighting a broader potential for related structures to control inflammatory pathways. nih.gov